molecular formula C21H20N4O2 B2455908 N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1286726-12-2

N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2455908
CAS No.: 1286726-12-2
M. Wt: 360.417
InChI Key: LRCZFYIRHBGSIN-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an indolinone moiety, a pyrazole ring, and a carboxamide group. Its diverse chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolinone derivative, followed by the formation of the pyrazole ring and subsequent carboxamide formation. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aryl halides. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein interactions.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it has been found to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. The compound can bind to active sites of enzymes, blocking their activity and leading to the disruption of cellular processes. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: This compound shares a similar core structure but differs in the heterocyclic ring attached to the indolinone moiety.

    N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide: This compound has a fluorophenyl group instead of a pyrazole ring, leading to different chemical properties and applications.

    N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-25-18-10-9-16(11-15(18)12-20(25)26)22-21(27)19-13-17(23-24(19)2)14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZFYIRHBGSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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